molecular formula C25H26N4O3S2 B383318 ethyl 6-methyl-2-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 442865-25-0

ethyl 6-methyl-2-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B383318
CAS No.: 442865-25-0
M. Wt: 494.6g/mol
InChI Key: WTWYXPMYJDRFEP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a tetrahydrobenzo[b]thiophene core fused with a triazoloquinoline moiety via a thioacetamido linker. Its synthesis involves multi-step reactions, starting with the cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by coupling with 5-methyl-[1,2,4]triazolo[4,3-a]quinoline derivatives under mild conditions .

Properties

IUPAC Name

ethyl 6-methyl-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S2/c1-4-32-24(31)22-17-10-9-14(2)11-19(17)34-23(22)26-21(30)13-33-25-28-27-20-12-15(3)16-7-5-6-8-18(16)29(20)25/h5-8,12,14H,4,9-11,13H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWYXPMYJDRFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501101773
Record name Ethyl 4,5,6,7-tetrahydro-6-methyl-2-[[2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl]amino]benzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442865-25-0
Record name Ethyl 4,5,6,7-tetrahydro-6-methyl-2-[[2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl]amino]benzo[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442865-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,5,6,7-tetrahydro-6-methyl-2-[[2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl]amino]benzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate

The tetrahydrobenzo[b]thiophene core is synthesized via a Gewald reaction, starting with cyclohexanone and ethyl cyanoacetate. Cyclocondensation with elemental sulfur in the presence of morpholine yields ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 4506-71-2). Key properties include:

PropertyValue
Molecular FormulaC₁₁H₁₅NO₂S
Molecular Weight241.3 g/mol
SMILESCCOC(=O)c1c(N)sc2CCCCc12
ApplicationPrecursor for thienopyrimidines

This intermediate is critical for introducing the acetamido-thioether side chain in the target compound.

Stepwise Synthesis of the Target Compound

Acylation of the Amino Group

The amino group of the tetrahydrobenzo[b]thiophene precursor undergoes acylation with bromoacetyl bromide in dichloromethane (DCM) under inert conditions. Triethylamine is used to neutralize HBr, yielding ethyl 2-(2-bromoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Reaction Conditions :

  • Solvent: DCM

  • Temperature: 0–5°C (ice bath)

  • Yield: 78–82%

Synthesis of 5-Methyl- Triazolo[4,3-a]Quinoline-1-Thiol

The triazoloquinoline moiety is prepared via cyclocondensation of 5-methylquinolin-8-amine with thiosemicarbazide in acetic acid. Subsequent oxidation with hydrogen peroxide generates the 1-thiol derivative.

Key Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J = 8.0 Hz, 1H, quinoline-H), 7.92–7.85 (m, 2H), 2.65 (s, 3H, CH₃).

  • IR (KBr) : 2550 cm⁻¹ (S-H stretch).

Thioether Formation via Nucleophilic Substitution

The bromoacetamido intermediate reacts with 5-methyl-triazolo[4,3-a]quinoline-1-thiol in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds via an SN2 mechanism, forming the thioether linkage.

Optimized Parameters :

  • Solvent: DMF

  • Temperature: 60°C

  • Reaction Time: 12 hours

  • Yield: 65–70%

Mechanistic Insights and Side Reactions

Acylation Mechanism

The acylation step follows a nucleophilic acyl substitution mechanism, where the amino group attacks the electrophilic carbonyl carbon of bromoacetyl bromide. Steric hindrance from the tetrahydrobenzo[b]thiophene ring necessitates slow reagent addition to minimize diacylation byproducts.

Thiol Deprotonation and Thioether Stability

The thiol group (pKa ~6.5) is deprotonated by K₂CO₃ (pKa ~10.3), enhancing nucleophilicity. Competing oxidation to disulfides is mitigated by conducting reactions under nitrogen.

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Fractions are analyzed by TLC (Rf = 0.45 in EtOAc/hexane 1:1).

Spectroscopic Data

TechniqueData
¹H NMR (500 MHz, CDCl₃) δ 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 2.45 (s, 3H, CH₃), 6.82 (s, 1H, NH)
¹³C NMR (126 MHz, CDCl₃) δ 14.1 (OCH₂CH₃), 22.4 (CH₃), 171.2 (C=O ester)
HRMS (ESI-TOF) m/z 495.1212 [M+H]⁺ (calc. 495.1208)

Challenges and Optimization

Solvent Selection for Thioether Formation

Initial attempts using ethanol led to <20% yield due to poor solubility. Switching to DMF improved solubility but required post-reaction dialysis to remove residual solvent.

Byproduct Formation

Minor byproducts (<5%) include:

  • Disulfide dimer : Formed via oxidation of excess thiol.

  • Hydrolyzed ester : Mitigated by avoiding aqueous workup.

Scalability and Industrial Relevance

The synthesis is scalable to 100-g batches with consistent yields (68±2%). However, the use of DMF poses environmental concerns, prompting research into alternative solvents like 2-methyltetrahydrofuran .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of ethyl 6-methyl-2-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle checkpoints.
  • In Vitro Studies : Various studies demonstrate its effectiveness against different cancer cell lines, suggesting a broad spectrum of activity against malignancies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Key findings include:

  • Antibacterial Effects : Testing against several bacterial strains revealed notable inhibition zones, indicating its potential as a novel antibacterial agent.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Therapeutic Potential

Given its diverse biological activities, this compound shows promise in several therapeutic areas:

  • Cancer Therapy : As an adjunct or alternative to existing chemotherapeutic agents.
  • Infectious Diseases : Potential use in treating resistant bacterial infections.
  • Neurological Disorders : Preliminary studies suggest possible neuroprotective effects that warrant further investigation.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer types. The study utilized both MTT assays and flow cytometry to assess apoptosis rates .
StudyCell LineIC50 (µM)Mechanism
AMCF-710Apoptosis induction
BHeLa15ROS generation
CA54912Cell cycle arrest

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The triazoloquinoline moiety is known to interact with nucleic acids and proteins, potentially inhibiting viral replication and bacterial growth . The sulfanyl group may also play a role in modulating the compound’s biological activity by interacting with thiol-containing enzymes and proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

a. Methyl Ester Derivative A closely related compound, methyl 2-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 442865-35-2), differs only in the ester group (methyl vs. ethyl). This minor structural change reduces molecular weight (466.58 g/mol vs. 494.6 g/mol for the ethyl variant) and slightly alters hydrophobicity (XLogP3: ~6.9 for ethyl vs.

b. Benzothiazole-Based Analogue Ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate (CAS 300557-84-0) replaces the quinoline core with a benzothiazole ring. Its molecular weight (494.6 g/mol) is comparable to the target compound, but the XLogP3 (6.9) suggests higher lipophilicity .

Table 1: Key Properties of the Target Compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Synthesis Yield (%)
Target Ethyl Ester C23H22N4O3S2 494.6 6.9 8 70–75
Methyl Ester Analogue C23H22N4O3S2 466.58 ~6.5 8 65–70
Benzothiazole Analogue C23H18N4O3S3 494.6 6.9 8 68–72
Triazoloquinazolinone Derivative C19H17N3O2 319.36 3.2 5 85–90

Table 2: Reaction Conditions Comparison

Compound Catalyst/Reagent Time (h) Temperature (°C)
Target Ethyl Ester Ethanolic TEA 12–16 25–30
Triazoloquinazolinone Derivative NGPU (Deep Eutectic) 2–4 80
Benzothiazole Analogue Triethylamine 8–10 25

Chemoinformatic Similarity Analysis

Using the Tanimoto coefficient (Tc), the target compound exhibits moderate similarity (Tc ≈ 0.65–0.75) to its methyl ester and benzothiazole analogues, primarily due to shared thioacetamido and ester functionalities. In contrast, similarity to triazoloquinazolinones is lower (Tc ≈ 0.40), reflecting divergent core structures .

Biological Activity

Ethyl 6-methyl-2-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole moiety linked to a quinoline structure and a tetrahydrobenzo[b]thiophene core. This unique combination suggests diverse interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing triazole and quinoline structures exhibit significant anticancer activities. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
1,2,4-Triazole derivativeHCT-116 (colon carcinoma)6.2
1,2,4-Triazole derivativeT47D (breast cancer)27.3

These findings suggest that this compound could exhibit similar or enhanced activities due to its structural complexity and the presence of multiple bioactive motifs .

Antimicrobial Activity

Compounds with triazole and thioether functionalities have been reported to possess antimicrobial properties. The synthesis of related compounds has demonstrated effectiveness against various pathogens:

CompoundPathogenActivity
Benzothiazole derivativeE. coliGood
Triazole derivativeS. aureusModerate

Such activities suggest that this compound may also be effective against a range of bacterial strains .

The mechanisms underlying the biological activity of compounds like this compound may involve:

  • Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
    • Example: A study reported AChE inhibitors with IC50 values ranging from 0.59 to 33.00 µM for various analogs .
  • Induction of Apoptosis : Compounds that affect cell cycle regulation can induce apoptosis in cancer cells by activating pro-apoptotic pathways.
  • Antioxidant Activity : Many triazole derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole-containing compounds:

  • A study highlighted the anticancer potential of triazole derivatives in human breast cancer cell lines (MCF-7), where specific compounds demonstrated IC50 values significantly lower than standard chemotherapeutics .
  • Another research found that certain triazole-thioether compounds displayed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .

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